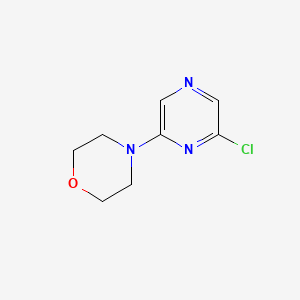
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is a thiazole derivative that is not directly mentioned in the provided papers. However, the papers do discuss various thiazole and pyrazole derivatives with trifluoromethyl groups and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .
Synthesis Analysis
The synthesis of related thiazole and pyrazole derivatives often involves multi-step reactions starting from various precursors. For instance, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, which verified the position of the trifluoromethyl group on the pyrazole ring . The presence of the trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect.
Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse. For example, the reaction of ethoxycarbonyl isothiocyanate with 2-aminothiazoles yielded a variety of products depending on the basicity and steric hindrance of the substituents . The reactivity of the 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are not directly reported, related compounds exhibit interesting properties. For instance, benzothiazole analogs have been shown to be sensitive to pH changes and can act as fluorescent probes for sensing metal cations . The antimicrobial activities of 1,3,4-thiadiazole derivatives have also been evaluated, showing significant activity against several strains of microbes . These properties suggest that the compound of interest may also possess unique physical and chemical characteristics that could be explored for various applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and related compounds can be used in the synthesis of various heterocyclic compounds. For instance, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, has been utilized as a precursor for ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, demonstrating its versatility in creating diverse heterocyclic structures (Boy & Guernon, 2005).
Preparation of Trifluoromethyl-Substituted Compounds
The compound has also been used in the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, highlighting its role as a valuable building block in synthetic chemistry. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been used for creating trifluoromethyl-substituted heteroarenes, demonstrating the compound's utility in complex synthetic processes (Sommer et al., 2017).
Development of Novel Fungicides
Additionally, the compound has been involved in the synthesis of novel fungicides. For instance, 2-chloro-4,4,4-trifluoroacetoacetate, a related compound, has been used in the synthesis of 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid, which is a key intermediate in the production of new fungicides (Liu, 2012).
Applications in X-Ray Crystallography
The synthesis and structural analysis of compounds similar to 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid have also been reported, where X-ray crystallography plays a crucial role in determining their molecular structure. For example, the synthesis of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester and its structural analysis through crystallography illustrate the importance of these compounds in advanced material science (Kennedy et al., 1999).
properties
IUPAC Name |
2-ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-2-14-6-11-4(7(8,9)10)3(15-6)5(12)13/h2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCEAAVFJOFHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)


![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)
![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)


![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)